molecular formula C15H8O6 B191741 Lupinalbin A CAS No. 98094-87-2

Lupinalbin A

Cat. No.: B191741
CAS No.: 98094-87-2
M. Wt: 284.22 g/mol
InChI Key: BBBAWACESCACAP-UHFFFAOYSA-N
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Description

Lupinalbin A is a naturally occurring isoflavonoid compound isolated from the leguminous plant Apios americana. It has garnered significant interest due to its diverse biological activities, including anti-inflammatory and anti-diabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupinalbin A can be synthesized through a series of chemical reactions starting from 2’-hydroxygenistein. The preparation involves the cyclodehydrogenation of 2’-hydroxygenistein to form this compound . The reaction conditions typically include the use of a suitable catalyst and controlled temperature to facilitate the cyclodehydrogenation process.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the aerial parts of Apios americana using methanol as a solvent. The air-dried and pulverized plant material is extracted with 95% methanol at room temperature, followed by concentration through evaporation to obtain the methanol extract .

Chemical Reactions Analysis

Types of Reactions

Lupinalbin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Properties

IUPAC Name

1,3,8-trihydroxy-[1]benzofuro[2,3-b]chromen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBAWACESCACAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243437
Record name Lupinalbin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98094-87-2
Record name Lupinalbin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98094-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupinalbin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098094872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupinalbin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of 10 (0.17 g) and 7g Pyr-HCl was heated to 190° C. for 45 min. The reaction was allowed to cool and then partitioned between water and EtOAc. The EtOAc was dried over MgSO4, filtered, concentrated and chromatographed on silica gel (EtOAc/hexanes; 3:7) to give the product as a white solid (0.07 g): Mp 318-322 (dec); 1H NMR (DMSO-d6) δ 12.90 (s, 1H), 10.97 (br s, 1H), 9.99 (br s, 1H), 7.72 (d, 1H, J=8.4 Hz), 7.11 (d, 1H, J=2.1 Hz), 6.93 (dd, 1H, J=8.4 Hz, 2.1 Hz), 6.56 (d, 1H, J=2.1 Hz), 6.30 (d, 1H, J=2.1 Hz); MS FI (neg) 283 (M−H)−.
Name
10
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Pyr-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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